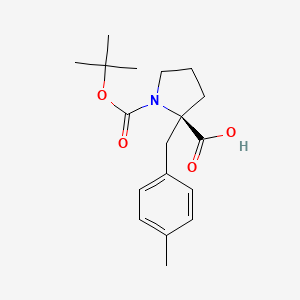

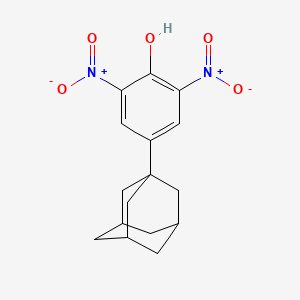

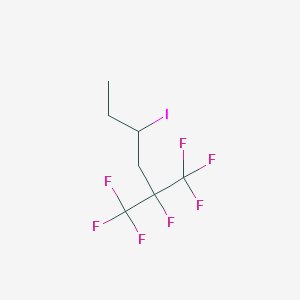

![molecular formula C13H10ClN3O2 B1598045 5-氯吡唑并[1,5-a]喹啉-3-羧酸乙酯 CAS No. 174842-56-9](/img/structure/B1598045.png)

5-氯吡唑并[1,5-a]喹啉-3-羧酸乙酯

描述

Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of scientific research. This compound belongs to the class of pyrazoloquinazolines, which are known for their diverse biological activities and potential therapeutic applications.

科学研究应用

纳米技术:量子点表面改性

最后,在纳米技术领域,5-氯吡唑并[1,5-a]喹啉-3-羧酸乙酯可用于修饰量子点的表面。这种修饰可以改变量子点的光学和电子性质,这有利于成像和传感技术中的应用。

这些应用都利用了5-氯吡唑并[1,5-a]喹啉-3-羧酸乙酯独特的化学结构,探索科学研究和开发的新领域。 该化合物的多功能性突出了其在各个研究领域的意义 .

作用机制

Target of Action

Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate is a compound that has been identified to have potential anti-inflammatory properties . The primary targets of this compound are three mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase 2 (ERK2), p38α, and c-Jun N-terminal kinase 3 (JNK3) . These kinases play crucial roles in cellular processes such as proliferation, differentiation, and apoptosis.

Mode of Action

The compound interacts with its targets (ERK2, p38α, and JNK3) by binding to them . Molecular modeling supports that these compounds could effectively bind to ERK2, p38α, and JNK3, with the highest complementarity to JNK3 . The key residues of JNK3 important for this binding were identified .

Biochemical Pathways

The compound’s interaction with the MAPKs affects the downstream signaling pathways associated with these kinases. For instance, the inhibition of JNK3 can lead to a decrease in the transcriptional activity of nuclear factor κB (NF-κB), a key regulator of immune and inflammatory responses .

Result of Action

The compound’s action results in the inhibition of lipopolysaccharide (LPS)-induced NF-κB transcriptional activity in human THP-1Blue monocytic cells . This inhibition leads to an overall anti-inflammatory effect, as demonstrated in an in vivo carrageenan-induced paw edema model .

生化分析

Biochemical Properties

Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with GABAA receptors, forming hydrogen bond interactions with specific amino acids . These interactions can influence the activity of the receptors, potentially leading to changes in cellular signaling pathways.

Cellular Effects

Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with GABAA receptors can alter neuronal signaling, impacting processes such as synaptic transmission and plasticity . Additionally, it may affect the expression of genes involved in these pathways, leading to changes in cellular behavior.

Molecular Mechanism

The molecular mechanism of action of Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to GABAA receptors, forming hydrogen bonds with specific amino acids, which can modulate the receptor’s activity . This modulation can lead to changes in downstream signaling pathways and gene expression, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate can change over time. Its stability and degradation are important factors to consider. The compound is stable under inert atmosphere and at temperatures between 2-8°C . Long-term studies have shown that it can have sustained effects on cellular function, although the exact nature of these effects may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate vary with different dosages in animal models. At lower doses, it may have beneficial effects on cellular function and signaling pathways. At higher doses, it can exhibit toxic or adverse effects. For instance, high doses may lead to excessive inhibition of GABAA receptors, resulting in disrupted neuronal signaling and potential neurotoxicity.

Metabolic Pathways

Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels. For example, its interaction with GABAA receptors can influence the metabolism of neurotransmitters, potentially altering their levels and activity in the brain.

Transport and Distribution

The transport and distribution of Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate within cells and tissues are crucial for its activity. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect its localization and accumulation within specific tissues, influencing its overall efficacy and potential side effects .

Subcellular Localization

Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with GABAA receptors suggests that it may localize to synaptic regions, where it can modulate neuronal signaling .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable precursor, such as 8-chloro-5-oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxyamide, in the presence of anhydrous potassium carbonate (K2CO3) and anhydrous dimethylformamide (DMF) at room temperature .

Industrial Production Methods

While detailed industrial production methods for Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for scale, efficiency, and cost-effectiveness.

化学反应分析

Types of Reactions

Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products Formed

The major

属性

IUPAC Name |

ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O2/c1-2-19-13(18)9-7-15-17-10-6-4-3-5-8(10)11(14)16-12(9)17/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIJDJCYFVGJPAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2N=C(C3=CC=CC=C3N2N=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381975 | |

| Record name | ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174842-56-9 | |

| Record name | ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

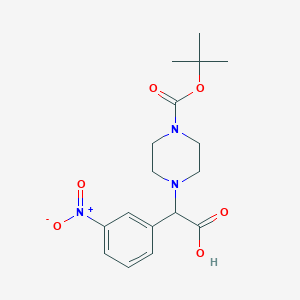

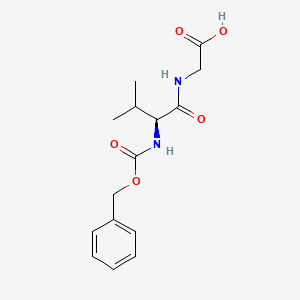

![tert-Butyl 6-bromo-4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]-1'-carboxylate](/img/structure/B1597963.png)

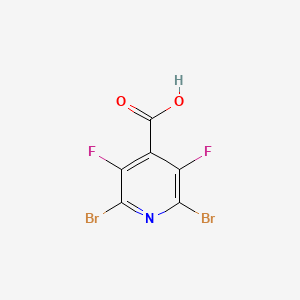

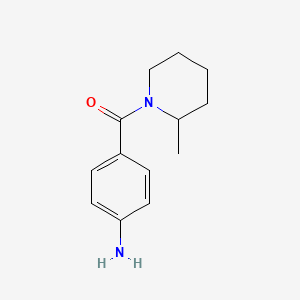

![2-Hydroxybicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B1597966.png)

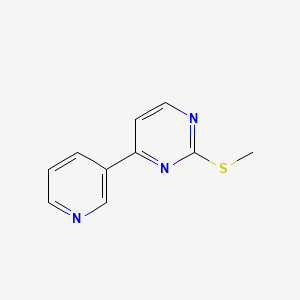

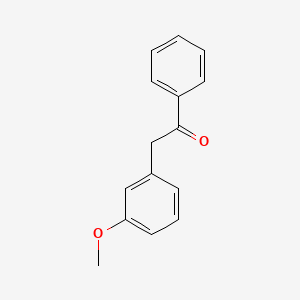

![1-[1-(4-Methoxyphenyl)ethyl]piperazine](/img/structure/B1597975.png)

![4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1597979.png)